molecular formula C17H18ClNO2 B4935472 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide

Cat. No.: B4935472
M. Wt: 303.8 g/mol
InChI Key: VTUQTZAAIQANEA-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide is an organic compound with a molecular formula of C16H16ClNO2 It is a derivative of benzamide, characterized by the presence of a chloro group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 1-(4-ethoxyphenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature and residence time.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: It serves as a probe to study enzyme interactions and receptor binding.

    Materials Science: It is utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the ethoxyphenyl moiety play crucial roles in binding to the active site of the target, thereby modulating its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-ethoxyphenyl)acetamide
  • 4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide
  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and ethoxyphenyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-3-21-14-10-8-13(9-11-14)12(2)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUQTZAAIQANEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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